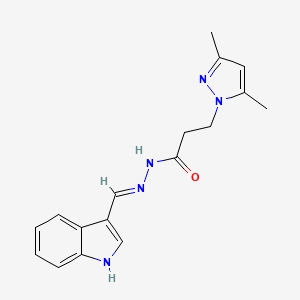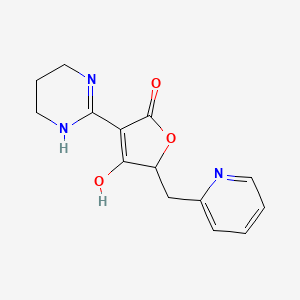
ASN001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor this compound selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.
Aplicaciones Científicas De Investigación
Allele-Specific Copy Number Analysis
ASN001's utility in allele-specific copy number analysis (ASCN) from next-generation sequencing data extends the use of sequencing beyond mutation identification. It aids in annotating the genome for various deletions, loss-of-heterozygosity, and allele-specific gains/amplifications. This application is especially crucial in clinical sequencing for detecting actionable mutations and copy number alterations for treatment decisions. The development of tools like FACETS for ASCN highlights the importance of this application in fields like cancer gene copy number data interpretation in clinical sequencing (Shen & Seshan, 2016).
Inhibition of CYP17 Lyase in Cancer Treatment
This compound, as a selective CYP17 lyase inhibitor, shows potential in cancer treatment, particularly in metastatic castration-resistant prostate cancer (mCRPC). Its selective inhibition of testosterone synthesis over cortisol demonstrates its utility in avoiding the need for co-administration of prednisone. This attribute, coupled with high oral bioavailability and low potential for drug-drug interaction, supports its use in combination trials for mCRPC treatment (Garcia et al., 2017).
Cell Line Authentication Standards
This compound's relevance extends to cell line authentication standards, particularly in genomic technologies. The established standard (ASN-0002) for cell line authentication using short tandem repeat profiling exemplifies the significance of such standards in research fields utilizing cell lines. This ensures the accuracy and quality of cell lines used in various research applications, thereby enhancing the reliability of scientific results (Almeida, Cole, & Plant, 2016).
Enhancing Nitrogen Status in Seeds
In plant biology, the overexpression of the ASN1 gene, to which this compound is related, has been observed to enhance nitrogen status in seeds of Arabidopsis. This genetic manipulation leads to increased soluble and total protein contents in seeds, offering insights into improving nitrogen resource allocation and storage in plants. Such genetic advancements have potential applications in agricultural science and plant biotechnology (Lam et al., 2003).
Propiedades
Fórmula molecular |
C15H25N2+ |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
ASN001; ASN-001; AS N001.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![2-{3,3-Bis[(2-hydroxyethyl)amino]-2-nitro-2-propenylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191494.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)
![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)

![6-Benzoyl-3,4-diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B1191509.png)
